molecular formula C18H26N2O3 B112180 N-Benzyl 1-boc-piperidine-4-carboxamide CAS No. 188527-08-4

N-Benzyl 1-boc-piperidine-4-carboxamide

Cat. No. B112180
CAS RN: 188527-08-4
M. Wt: 318.4 g/mol
InChI Key: AGQWIWVWFLIEKQ-UHFFFAOYSA-N
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Description

N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .


Synthesis Analysis

The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .


Molecular Structure Analysis

The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . N-Benzyl 1-boc-piperidine-4-carboxamide can be used as a starting material in the synthesis of various piperidine derivatives .

Reactions with Grignard Reagents

N-Benzyl 1-boc-piperidine-4-carboxamide can react with Grignard reagents, which are commonly used in organic chemistry for the formation of carbon-carbon bonds .

Fluorodenitrations and Nitrodehalogenations

This compound can be used in fluorodenitrations and nitrodehalogenations, which are important reactions for the synthesis of labeled PET ligands and fluoropharmaceuticals .

Synthesis of Selective α1 Receptor Antagonists

N-Benzyl 1-boc-piperidine-4-carboxamide can be used in the synthesis of selective α1 receptor antagonists . These antagonists are often used in the treatment of conditions like hypertension and benign prostatic hyperplasia .

Synthesis of Piperazine Derivatives

This compound can be used in the synthesis of piperazine derivatives . Piperazine derivatives are known for their wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects .

Synthesis of Allosteric IGF-1R Inhibitors

N-Benzyl 1-boc-piperidine-4-carboxamide can be used in the synthesis of allosteric IGF-1R inhibitors . These inhibitors are being studied for their potential use in cancer treatment .

Synthesis of SIRT2 Inhibitors

This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

Safety And Hazards

N-Benzyl 1-BOC-piperidine-4-carboxamide is classified as a warning signal word. The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWIWVWFLIEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 1-boc-piperidine-4-carboxamide

Synthesis routes and methods

Procedure details

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.41 g, 45.4 mmol), HOBT (13.91 g, 91 mmol), and EDCI (17.41 g, 91 mmol) were dissolved in DCM (Volume: 150 ml). The reaction was stirred for twenty minutes before benzylamine (9.92 ml, 91 mmol) and triethylamine (18.99 ml, 136 mmol) were added. The reaction was allowed to overnight. The reaction was diluted with water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered and concentrated. The crude material was purified via column chromatography using 0-50% ethyl acetate:hexanes to obtain a white solid. (Yield: 6.9 g, white solid) 1H-NMR (400 MHz, DMSO-d6) 8.32, 7.329-7.207, 4.25, 3.96-3.93, 2.72, 2.38-2.32, 1.70-1.67, 1.48-1.37
Quantity
10.41 g
Type
reactant
Reaction Step One
Name
Quantity
13.91 g
Type
reactant
Reaction Step One
Name
Quantity
17.41 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Quantity
18.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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